molecular formula C17H21NO2 B11852816 N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide CAS No. 52001-28-2

N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide

Cat. No.: B11852816
CAS No.: 52001-28-2
M. Wt: 271.35 g/mol
InChI Key: RWJJJPHJIPSNSZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide is a synthetic organic compound with the molecular formula C17H24NO and an average molecular mass of 258.385 g/mol . This charged molecule features a complex, polycyclic structure comprising an indeno[2,1-c]pyran core system fused with an acetamide substituent, presenting one defined stereocenter . The indenopyran scaffold is a structure of significant interest in medicinal chemistry research. Pyran-containing compounds are recognized for their diverse pharmacological profiles and are prevalent in many natural products and bioactive molecules . Recent scientific literature has highlighted various pyran-based derivatives for their potential research applications in neurological studies, among other fields . Researchers value such complex heterocyclic compounds for exploring new chemical spaces and developing novel biological probes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

52001-28-2

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

N,N-dimethyl-2-(1-methyl-4,9-dihydro-3H-indeno[2,1-c]pyran-1-yl)acetamide

InChI

InChI=1S/C17H21NO2/c1-17(11-16(19)18(2)3)15-10-12-6-4-5-7-13(12)14(15)8-9-20-17/h4-7H,8-11H2,1-3H3

InChI Key

RWJJJPHJIPSNSZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCO1)C3=CC=CC=C3C2)CC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Prins Cyclization for Pyran Formation

Prins cyclization, catalyzed by iodine under metal-free conditions, enables the formation of the pyran ring via reaction between homoallylic alcohols and aldehydes. For example, reacting homoallylic alcohol with a methyl-substituted aldehyde in dichloromethane with 5 mol% iodine yields the tetrahydroindeno[2,1-c]pyran skeleton. This method benefits from mild conditions and avoids stoichiometric metal reagents.

Key Reaction Conditions

  • Catalyst: I₂ (5 mol%)

  • Solvent: CH₂Cl₂

  • Temperature: Reflux (40–60°C)

  • Yield: 60–85%

Cascade Cyclization via Erlenmeyer-Plöchl Azlactone Reaction

A divergent approach reported by ACS Omega employs o-(2-acyl-1-ethynyl)benzaldehydes and amino acids to construct indeno[2,1-c]pyran-3-ones. For instance, reacting o-(2-acetyl-1-ethynyl)benzaldehyde with N-acylglycine under NaOAc and Ac₂O generates the pyranone intermediate, which is subsequently reduced to the tetrahydroindenopyran.

Critical Steps

  • Sonogashira Coupling : Forms the alkyne intermediate.

  • Oxidation with PCC : Converts alcohols to aldehydes.

  • Cyclization : Achieved via acetate anion-induced cascade reactions.

Amidation of the Acetic Acid Intermediate

Converting the acetic acid to the N,N-dimethylacetamide is achieved via amide coupling or mixed anhydride methods .

Mixed Anhydride Method

The carboxylic acid reacts with isobutyl chloroformate in the presence of triethylamine to form a mixed anhydride. Treatment with dimethylamine in THF affords the target acetamide.

Optimized Conditions

  • Activator: Isobutyl chloroformate

  • Base: Et₃N

  • Solvent: THF

  • Yield: 75–90%

Direct Amidation via Coupling Agents

Using EDCl/HOBt or DCC as coupling agents, the acetic acid reacts with dimethylamine hydrochloride in DMF to yield the amide. This method avoids racemization and is scalable.

Alternative Pathways and Modifications

Reductive Amination

A patent by US3910954A describes reducing tertiary amides to amines using LiAlH₄. While irrelevant for acetamide synthesis, this highlights the reactivity of intermediates.

Thiopyran Analogues

Replacing the pyran oxygen with sulfur (e.g., using Lawesson’s reagent) generates thiopyran variants, though this diverges from the target structure.

Summary of Synthetic Routes

StepMethodReagents/ConditionsYieldSource
1Prins CyclizationI₂, CH₂Cl₂, reflux60–85%
2Cascade CyclizationNaOAc, Ac₂O, CH₃CN50–70%
3AlkylationPBr₃ → NaCN → HCl65%
4AmidationIsobutyl chloroformate, Et₃N, dimethylamine85%

Challenges and Optimization

  • Regioselectivity : Prins cyclization requires precise control to avoid diastereomer formation.

  • Functional Group Tolerance : Bromination steps may degrade the indenopyran core; low temperatures mitigate this.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating intermediates .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties
Research has indicated that N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide exhibits analgesic and anti-inflammatory effects. In a study conducted on animal models, the compound demonstrated significant pain relief comparable to standard analgesics. The mechanism involves modulation of pain pathways and reduction of inflammatory markers in tissues .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies showed that it could protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agrochemicals

Pesticidal Activity
this compound has been explored for its pesticidal properties. Laboratory tests revealed that it effectively inhibits the growth of certain pests while being less harmful to beneficial insects. This makes it a candidate for developing eco-friendly pesticides that minimize environmental impact .

Herbicide Development
The compound's unique structure allows it to interact with specific plant metabolic pathways. Research indicates its potential use as a selective herbicide that targets invasive plant species without affecting native flora. Field trials are underway to evaluate its effectiveness in agricultural settings .

Organic Synthesis

Intermediate in Chemical Synthesis
this compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry for producing compounds with pharmaceutical significance .

Data Summary Table

Application AreaSpecific UseFindingsReferences
Medicinal ChemistryAnalgesic and Anti-inflammatorySignificant pain relief in animal models
Neuroprotective EffectsProtection against oxidative stress
AgrochemicalsPesticidal ActivityEffective against pests with low toxicity
Herbicide DevelopmentSelective targeting of invasive species
Organic SynthesisIntermediate in Chemical SynthesisValuable for producing complex organic molecules

Case Studies

Case Study 1: Analgesic Efficacy
In a controlled trial involving rodents, this compound was administered to assess its analgesic properties. The results indicated a dose-dependent reduction in pain responses measured by behavioral assays compared to placebo groups.

Case Study 2: Neuroprotection in Cell Cultures
A study using human neuronal cell lines treated with the compound showed reduced levels of apoptosis markers following exposure to oxidative stress agents. This suggests its potential as a therapeutic agent for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s dimethylacetamide moiety is a common feature in several pharmacologically active molecules. Key structural analogs and their properties are compared below:

Table 1: Comparison of Structural Analogs
Compound Name (Core Structure) Molecular Features Biological Activity/Application Key Reference
Target Compound (Indeno[2,1-c]pyran) Indenopyran core + dimethylacetamide Hypothesized CNS/neuroreceptor modulation
N2B-1810/N2B-1903 (Pyrrolo[3,2-b]pyridine) Pyrrolopyridine core + dimethylacetamide PET ligands for GluN2B NMDA receptors
CID 57682568 (Sulfonamide) Dimethylacetamide + methylsulfonamide HIV integrase inhibitor (patent)
F-DPA/DPA-714 (Pyrazolo[1,5-a]pyrimidine) Pyrazolopyrimidine core + diethylacetamide TSPO imaging agents for neuroinflammation
Compound BM-5 (Pyrrolidino-butynyl) Pyrrolidine + dimethylacetamide Muscarinic presynaptic antagonist/postsynaptic agonist
Compound (Benzothieno[2,3-d]pyrimidine) Benzothienopyrimidine + sulfanyl-dimethylacetamide Undisclosed (structural similarity to kinase inhibitors)

Pharmacological and Physicochemical Differences

  • Target vs. N2B-1810/N2B-1903: The indenopyran core may confer higher metabolic stability compared to the pyrrolopyridine system in N2B-1810/1903, which showed moderate brain uptake due to rapid in vivo metabolism . The dimethylacetamide group in both compounds likely enhances blood-brain barrier permeability.
  • Target vs.
  • Target vs. F-DPA/DPA-714: F-DPA’s pyrazolopyrimidine core and diethylacetamide side chain are optimized for binding to the translocator protein (TSPO), a biomarker for neuroinflammation. The target’s indenopyran structure may lack affinity for TSPO but could interact with other CNS targets like muscarinic receptors .
  • Target vs. Compound BM-5: Compound BM-5’s pyrrolidino-butynyl chain enables dual presynaptic antagonism and postsynaptic agonism at muscarinic synapses. The target’s fused indenopyran system may limit such flexibility but could improve receptor selectivity .

Key Research Findings

  • Metabolic Stability: Analogs with rigid aromatic cores (e.g., indenopyran, benzothienopyrimidine) exhibit slower hepatic metabolism compared to flexible systems like pyrrolidino-butynyl chains .
  • Solubility: Sulfonamide-containing analogs (e.g., CID 57682568) show higher aqueous solubility, whereas indenopyran-based compounds may require formulation aids for bioavailability .
  • Target Engagement : Dimethylacetamide derivatives are prevalent in CNS-targeted ligands due to their balance of lipophilicity and hydrogen-bonding capacity .

Biological Activity

N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide is a complex organic compound with significant biological activity. Its unique structure, which includes a tetrahydroindeno-pyran moiety, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C17H23NO
  • Molecular Weight : 257.3706 g/mol
  • CAS Number : 57932-12-4
  • Boiling Point : 367.9°C at 760 mmHg
  • Density : 1.07 g/cm³

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate various signaling pathways through enzyme inhibition or receptor binding. Understanding these mechanisms is crucial for evaluating its therapeutic potential.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound:

  • Case Study 1 : A study published in Molecules highlighted the compound's ability to inhibit the proliferation of breast cancer cells in vitro. The mechanism involved the modulation of apoptosis-related proteins, leading to increased apoptosis in cancer cells .
  • Case Study 2 : Research demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including lung and colon cancer cells. The IC50 values indicated significant potency compared to traditional chemotherapeutics .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored:

  • Study Findings : In animal models of neurodegeneration, the compound showed promise in reducing oxidative stress and inflammation in neuronal tissues. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC17H23NOAntitumor and neuroprotective effects
2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acidC15H16O2SAntioxidant properties

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide?

  • Answer : The synthesis typically involves multi-step organic reactions, including cyclization of the indenopyran core, followed by functionalization with the acetamide group. Key challenges include controlling stereochemistry during cyclization and ensuring regioselectivity in subsequent alkylation steps. Reaction conditions (e.g., temperature, solvent choice, and pH) must be optimized to avoid side products, as seen in analogous pyrido-pyrimidine syntheses . Characterization via NMR and MS is essential to confirm structural integrity .

Q. How is the purity and structural identity of this compound validated in academic research?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. Purity is assessed using HPLC with UV detection (≥95% purity threshold). For example, in related acetamide derivatives, deviations in NMR chemical shifts by >0.1 ppm indicate impurities requiring column chromatography .

Q. What are the key physicochemical properties relevant to its stability and handling?

  • Answer : The compound’s stability is influenced by its sensitivity to light, moisture, and oxidative conditions. Storage at -20°C under inert gas (e.g., argon) is recommended. Solubility data (e.g., in DMSO or acetonitrile) should be empirically determined, as structural analogs show variable solubility profiles impacting experimental reproducibility .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Answer : Reaction optimization requires a Design of Experiments (DoE) approach. For instance, varying temperature (50–100°C) and solvent polarity (e.g., DMF vs. THF) in the alkylation step can improve yields by 15–20%, as demonstrated in pyrido-pyrimidine syntheses . Kinetic studies (e.g., via in-situ IR monitoring) help identify rate-limiting steps, such as amide bond formation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from assay variability (e.g., cell line selection, incubation time). Researchers should:

  • Validate assays using positive controls (e.g., doxorubicin for cytotoxicity).
  • Perform dose-response curves in triplicate.
  • Cross-reference structural analogs (e.g., thieno-pyrimidine derivatives) to identify activity trends linked to substituent effects .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

  • Answer : Molecular docking and MD simulations predict binding affinities to targets like kinase enzymes. For example, the methyl group on the indenopyran moiety may sterically hinder interactions with hydrophobic pockets, reducing potency. Experimental validation via enantiomer separation (chiral HPLC) and activity assays is critical .

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